![molecular formula C20H20O B14639166 Cyclopentanone, 2-[bis(4-methylphenyl)methylene]- CAS No. 56005-43-7](/img/structure/B14639166.png)
Cyclopentanone, 2-[bis(4-methylphenyl)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentanone, 2-[bis(4-methylphenyl)methylene]- is an organic compound with the molecular formula C21H20O. It is also known as (2E,5E)-2,5-Bis(4-methylbenzylidene)cyclopentanone. This compound is characterized by its cyclopentanone core with two 4-methylphenyl groups attached via methylene bridges. It is a yellow crystalline solid with a melting point of approximately 235-236°C .
準備方法
Synthetic Routes and Reaction Conditions
Cyclopentanone, 2-[bis(4-methylphenyl)methylene]- can be synthesized through a condensation reaction between cyclopentanone and 4-methylbenzaldehyde. The reaction typically involves the use of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the condensation process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
化学反応の分析
Types of Reactions
Cyclopentanone, 2-[bis(4-methylphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the methylene bridges.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Cyclopentanone, 2-[bis(4-methylphenyl)methylene]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of advanced materials and chemical intermediates
作用機序
The mechanism of action of Cyclopentanone, 2-[bis(4-methylphenyl)methylene]- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
2,5-Bis(4-methoxybenzylidene)cyclopentanone: Similar structure with methoxy groups instead of methyl groups.
2,5-Bis(4-chlorobenzylidene)cyclopentanone: Similar structure with chloro groups instead of methyl groups.
2,6-Bis(4-methoxybenzylidene)cyclohexanone: Similar structure with a cyclohexanone core instead of cyclopentanone.
Uniqueness
Cyclopentanone, 2-[bis(4-methylphenyl)methylene]- is unique due to its specific substitution pattern and the presence of two 4-methylphenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
56005-43-7 |
|---|---|
分子式 |
C20H20O |
分子量 |
276.4 g/mol |
IUPAC名 |
2-[bis(4-methylphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C20H20O/c1-14-6-10-16(11-7-14)20(18-4-3-5-19(18)21)17-12-8-15(2)9-13-17/h6-13H,3-5H2,1-2H3 |
InChIキー |
ZAMIQEUSRQPWMS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=C2CCCC2=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-[3,4-Dihydroxy-2,5-bis[[2,4,6-tri(propan-2-yl)phenyl]sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-tri(propan-2-yl)benzenesulfonate](/img/structure/B14639085.png)
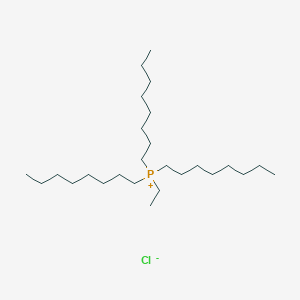
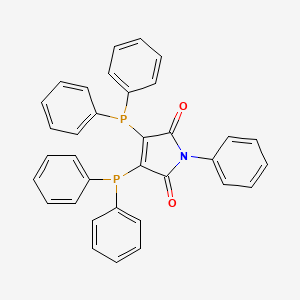
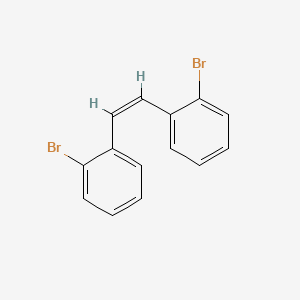
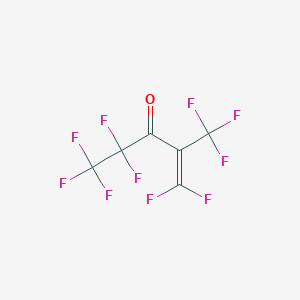
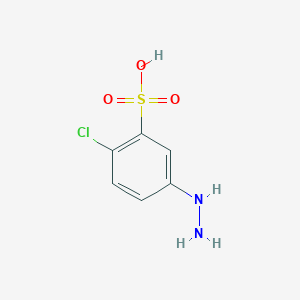
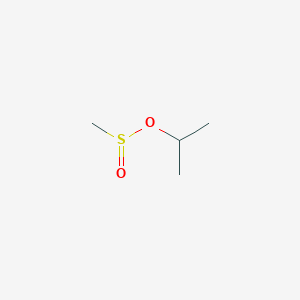
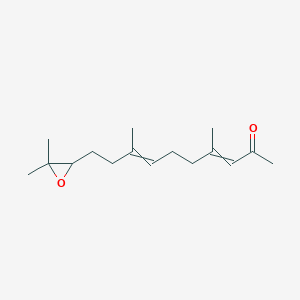
![Benzoic acid, 4-[(trichloroacetyl)amino]-](/img/structure/B14639114.png)

![4-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14639131.png)
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-1-ene](/img/structure/B14639150.png)
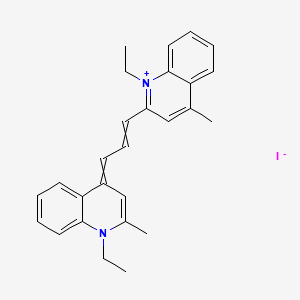
![Ethyl 2-[(3-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B14639161.png)
